molecular formula C12H4F5NO2 B1344804 Pentafluorophenyl nicotinate CAS No. 848347-44-4

Pentafluorophenyl nicotinate

Cat. No.: B1344804
CAS No.: 848347-44-4
M. Wt: 289.16 g/mol
InChI Key: AXHLJDBUUFUDCF-UHFFFAOYSA-N
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Description

Pentafluorophenyl nicotinate, also known as pentafluorophenyl pyridine-3-carboxylate or 2,3,4,5,6-pentakis fluoranyl phenyl pyridine-3-carboxylate, is a chemical compound with the molecular formula C12H4F5NO2 . It is also referred to as 3-pyridinecarboxylic acid 2,3,4,5,6-pentafluorophenyl ester .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a combination of a pyridine ring and a pentafluorophenyl group . The pentafluorophenyl group is known to act as a π-acceptor for anions .


Physical and Chemical Properties Analysis

This compound is a solid substance with a light yellow appearance . It has a melting point range of 65.5 - 67 °C .

Scientific Research Applications

Synthesis and Chemical Reactions

Pentafluorophenyl (PFP) sulfonic esters, synthesized via copper-catalyzed reactions involving pentafluorophenol, exhibit excellent functional group tolerance and are applied in diverse coupling reactions, such as Sonogashira and Suzuki couplings (Idris & Lee, 2021). Another study demonstrates the utility of tris(pentafluorophenyl)boron as a catalyst for the reduction of N-phenyl amides, highlighting the compound's efficiency in hydrosilylative reductions with good functional group tolerance (Chadwick et al., 2014). Furthermore, PFP sulfonate esters have been prepared through palladium-catalyzed sulfination, showcasing their broad utility in organic synthesis (Vedovato et al., 2018).

Material Science and Engineering

In materials science, copolymers featuring pentafluorophenyl ester units have been synthesized for the creation of reactive, patterned thin films. These films can be crosslinked upon UV irradiation and further modified with fluorescent dyes, demonstrating potential in advanced material fabrication (Zhao & Théato, 2013). Additionally, pentafluorophenyl-based compounds have been used to enhance the efficiency of planar heterojunction perovskite solar cells through doping and light soaking treatments, illustrating the impact of fluorinated compounds in photovoltaic technology (Ye et al., 2019).

Electrochemistry and Battery Technology

In the realm of electrochemistry, tris(pentafluorophenyl)phosphine has been identified as a promising electrolyte additive for high-voltage lithium-ion batteries. This additive improves cycling performance and stability, showcasing the potential of pentafluorophenyl derivatives in enhancing battery technology (Xu et al., 2012).

Safety and Hazards

Pentafluorophenyl nicotinate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Pentafluorophenyl compounds, including Pentafluorophenyl nicotinate, have potential applications in various fields. For instance, they can be used in peptide synthesis, modification, and bioconjugation . They can also be used to prepare single-chain polymer nanoparticles for protein mimicry .

Mechanism of Action

Target of Action

Pentafluorophenyl nicotinate is a synthetic analogue that mimics the exceptional characteristics of proteins . It is designed to interact with proteins, which are biopolymers folded into 3D-structures and are omnipresent in biological systems, fulfilling a wide array of complex functions .

Mode of Action

This compound is prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . It contains activated ester moieties, facilitating its functionalization without altering its backbone structure . Post-formation functionalization of the resulting single-chain polymer nanoparticles (SCNPs) through substitution of the activated pentafluorophenyl esters with a variety of amines results in a series of water-soluble SCNPs with fluorescent labels, ‘click’ functionality, amino acids, and even peptides .

Biochemical Pathways

It is known that nicotine, a related compound, is degraded via various biochemical pathways, including the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (vpp pathway) .

Pharmacokinetics

It is known that the compound is a solid at room temperature

Result of Action

It is known that the compound can be used to create water-soluble scnps with various functionalities . These SCNPs can mimic proteins, enabling controlled delivery of therapeutics or imaging agents .

Action Environment

It is known that the compound should be stored in a cool, dry area protected from environmental extremes . Environmental factors could potentially influence the compound’s action, efficacy, and stability.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4F5NO2/c13-6-7(14)9(16)11(10(17)8(6)15)20-12(19)5-2-1-3-18-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHLJDBUUFUDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30631467
Record name Pentafluorophenyl pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848347-44-4
Record name Pentafluorophenyl pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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